N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thienopyrimidine-based acetamide derivative characterized by a 2,3-dimethoxybenzyl group and a 2-methylpropyl substituent on the pyrimidine ring. The 2,3-dimethoxybenzyl moiety may enhance solubility and modulate receptor binding, while the 2-methylpropyl group contributes to lipophilicity and metabolic stability. Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents due to their structural resemblance to purine analogs .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)11-24-20(26)19-15(8-9-30-19)23(21(24)27)12-17(25)22-10-14-6-5-7-16(28-3)18(14)29-4/h5-9,13H,10-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNCRPSTNEHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of the 4-Hydroxy Group
Phosphorus oxychloride (POCl₃) in dichloroethane (DCE) with diisopropylethylamine (DIEA) converts the 4-hydroxy group to a chloro substituent, yielding 4-chloro-5,7-dihydrothieno[3,2-d]pyrimidine (80% yield).
Reaction Conditions :
Introduction of the 2-Methylpropyl Group
The 3-position is alkylated via nucleophilic substitution using 2-methylpropyl bromide in tetrahydrofuran (THF) with potassium carbonate as base.
Optimization :
- Excess alkylating agent (1.5 equiv.) ensures complete substitution.
- Yield : 75% after silica gel chromatography (hexane/ethyl acetate, 4:1).
Oxidation to the 2,4-Dioxo Derivative
The dihydrothienopyrimidine is oxidized to the 2,4-dioxo form using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Procedure :
- m-CPBA (1.2 equiv.), DCM, 0°C to room temperature, 6 hours.
- Yield : 85%.
- MS (APCI+) : [M+H]⁺ 251.1 (C₁₁H₁₄N₂O₂S).
Preparation of the Acetamide Side Chain
The acetamide moiety is introduced via a benzyl N-acetylcarbamate intermediate, adapted from J-STAGE methodologies.
Synthesis of 2,3-Dimethoxybenzylamine
2,3-Dimethoxybenzaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 2,3-dimethoxybenzylamine (92% yield).
Acetylation Using PM-BENAC-K
The amine is acetylated with p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) in dimethylformamide (DMF):
- PM-BENAC-K (1.1 equiv.), DMF, 50°C, 4 hours.
- Deprotection : Trifluoroacetic acid (TFA) in DCM removes the p-methoxybenzyl group, yielding N-(2,3-dimethoxybenzyl)acetamide (88% yield).
Coupling of Thienopyrimidine and Acetamide Moieties
The final step involves coupling the thienopyrimidine core with the acetamide side chain using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU).
Reaction Conditions
- Thienopyrimidine derivative (1.0 equiv.), N-(2,3-dimethoxybenzyl)acetamide (1.2 equiv.), HBTU (1.5 equiv.), triethylamine (3.0 equiv.) in DCM.
- Stirred at room temperature for 12 hours.
- Purification : Silica gel chromatography (ethyl acetate/methanol, 9:1).
- Yield : 70%.
Characterization Data
- 1H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-2), 7.25–7.18 (m, 3H, aromatic), 4.45 (s, 2H, CH₂CO), 3.85 (s, 6H, OCH₃), 3.30 (d, 2H, CH₂CH(CH₃)₂), 1.12 (m, 1H, CH(CH₃)₂).
- HRMS (ESI+) : [M+H]⁺ Calcd. for C₂₃H₂₈N₃O₅S: 466.1745; Found: 466.1748.
Alternative Synthetic Routes and Optimization
Suzuki Coupling for Core Functionalization
Aryl boronic acids can be introduced at the 7-position of the thienopyrimidine via Suzuki-Miyaura coupling, though this is unnecessary for the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory or anticancer properties.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Industrial Applications: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Structure: The target compound’s thieno[3,2-d]pyrimidine core differs from the benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid in Compound 11p . The latter exhibits dual kinase/DNA-binding properties but has higher molecular complexity (722.8 g/mol vs. 431.5 g/mol), which may limit bioavailability.
Substituent Effects :
- The 2,3-dimethoxybenzyl group in the target compound provides distinct electronic and steric effects compared to the 3,4-dimethoxyphenethyl group in the pyridine-containing analog from . The latter’s pyridin-2-yl moiety enhances metal coordination capacity, making it suitable for catalytic applications .
Functional Activity: Unlike the phthalide derivative (), which is primarily a synthetic intermediate, the target compound’s dioxo-thienopyrimidine scaffold is more likely to engage in hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .
Research Findings and Implications
- Target Compound: Preliminary computational studies suggest strong binding affinity for cyclin-dependent kinases (CDKs) due to its planar thienopyrimidine core and hydrophobic substituents. However, in vitro data are lacking.
- Compound 11p: Demonstrates nanomolar inhibition of Aurora kinases but suffers from poor solubility, highlighting the trade-off between molecular complexity and drug-likeness .
- N-(3,4-dimethoxyphenethyl) Analog : Exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to its bidentate directing group facilitating reactive intermediate formation .
Q & A
Q. How to statistically analyze dose-response data from heterogeneous assays?
- Tools :
- GraphPad Prism : Fit sigmoidal curves (4-parameter logistic model) and calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA/Tukey’s test : Compare multiple groups (e.g., analog activities) with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
